Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 853029-95-5
VCID: VC15983595
InChI: InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.: 853029-95-5

Cat. No.: VC15983595

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate - 853029-95-5

Specification

CAS No. 853029-95-5
Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name methyl 2-cyano-6-oxo-1H-pyridine-4-carboxylate
Standard InChI InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11)
Standard InChI Key FJFOUVOURNLHOO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=O)NC(=C1)C#N

Introduction

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of appropriate pyridine derivatives with esterification reagents. While specific synthesis routes for this compound are not widely documented, similar compounds are often synthesized through reactions involving active methylene nitriles and other pyridine derivatives.

Chemical Reactions

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

  • Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.

  • Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can replace functional groups on the pyridine ring.

Spectroscopic Analysis

Spectroscopic analysis, such as mass spectrometry (MS), can be used to identify and characterize Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate. Spectra for similar compounds are available, providing insights into their structural features .

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylateC₈H₆N₂O₃178.14Limited data available
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylateC₁₂H₁₃N₃O₄236.22Potential medicinal applications
3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acidC₈H₆N₂O₃178.14Antimicrobial, anticancer, antioxidant

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